Cas no 2103430-32-4 (4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acid)

4-Amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid is a specialized heterocyclic compound featuring an imidazopyrazine core linked to a butanoic acid moiety through an amino group. This structure confers unique reactivity and potential as an intermediate in pharmaceutical and biochemical research. The imidazopyrazine ring system is known for its role in medicinal chemistry, often contributing to bioactivity in drug discovery. The presence of both amino and carboxylic acid functional groups enhances its versatility for further derivatization, making it valuable for peptide coupling or scaffold modification. Its well-defined molecular architecture supports precise synthetic applications, particularly in the development of targeted therapeutics or enzyme inhibitors.
4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acid structure
2103430-32-4 structure
商品名:4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acid
CAS番号:2103430-32-4
MF:C10H12N4O2
メガワット:220.22788143158
CID:6072996
PubChem ID:84027937

4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acid
    • 4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid
    • EN300-1727123
    • 2103430-32-4
    • インチ: 1S/C10H12N4O2/c11-7(1-2-10(15)16)8-5-13-9-6-12-3-4-14(8)9/h3-7H,1-2,11H2,(H,15,16)
    • InChIKey: SIXRFRVFLOEDNI-UHFFFAOYSA-N
    • ほほえんだ: OC(CCC(C1=CN=C2C=NC=CN12)N)=O

計算された属性

  • せいみつぶんしりょう: 220.09602564g/mol
  • どういたいしつりょう: 220.09602564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.8
  • トポロジー分子極性表面積: 93.5Ų

4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1727123-10.0g
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid
2103430-32-4
10g
$6450.0 2023-06-04
Enamine
EN300-1727123-0.5g
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid
2103430-32-4
0.5g
$1440.0 2023-09-20
Enamine
EN300-1727123-1g
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid
2103430-32-4
1g
$1500.0 2023-09-20
Enamine
EN300-1727123-0.05g
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid
2103430-32-4
0.05g
$1261.0 2023-09-20
Enamine
EN300-1727123-5.0g
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid
2103430-32-4
5g
$4349.0 2023-06-04
Enamine
EN300-1727123-2.5g
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid
2103430-32-4
2.5g
$2940.0 2023-09-20
Enamine
EN300-1727123-1.0g
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid
2103430-32-4
1g
$1500.0 2023-06-04
Enamine
EN300-1727123-0.25g
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid
2103430-32-4
0.25g
$1381.0 2023-09-20
Enamine
EN300-1727123-0.1g
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid
2103430-32-4
0.1g
$1320.0 2023-09-20
Enamine
EN300-1727123-5g
4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid
2103430-32-4
5g
$4349.0 2023-09-20

4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acid 関連文献

4-amino-4-{imidazo1,2-apyrazin-3-yl}butanoic acidに関する追加情報

Comprehensive Overview of 4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid (CAS No. 2103430-32-4)

4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid (CAS No. 2103430-32-4) is a novel heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound, characterized by its unique imidazo[1,2-a]pyrazine core, is a subject of ongoing research due to its potential applications in targeting various biological pathways. Its molecular structure combines an amino acid backbone with a heterocyclic aromatic system, making it a promising candidate for the development of new therapeutic agents.

Recent studies have highlighted the role of imidazo[1,2-a]pyrazine derivatives in modulating key enzymes and receptors, particularly in the context of neurodegenerative diseases and metabolic disorders. Researchers are increasingly focusing on this scaffold due to its ability to interact with G-protein-coupled receptors (GPCRs), which are critical targets in modern pharmacology. The 4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid derivative, in particular, has shown promise in preliminary assays for its bioavailability and blood-brain barrier permeability, two factors essential for central nervous system (CNS) drug development.

The synthesis of 4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid involves multi-step organic reactions, often starting from commercially available pyrazine precursors. Key steps include cyclization to form the imidazo[1,2-a]pyrazine ring, followed by functionalization to introduce the amino acid moiety. Advanced techniques such as microwave-assisted synthesis and catalytic asymmetric hydrogenation have been employed to improve yield and enantioselectivity, addressing common challenges in the preparation of such complex molecules.

In the context of drug discovery, this compound is often compared to other small molecule inhibitors and allosteric modulators. Its structural features make it a versatile building block for the design of targeted therapies, particularly in areas like oncology and inflammatory diseases. The imidazo[1,2-a]pyrazine core is known for its ability to engage in π-π stacking interactions, enhancing binding affinity to protein targets. This property is leveraged in the development of high-throughput screening libraries, where 4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid serves as a valuable scaffold.

From a pharmacokinetic perspective, this compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in preclinical models. Its logP value and polar surface area are within optimal ranges for oral bioavailability, a critical consideration for drug-like molecules. Researchers are also exploring its potential as a prodrug, with modifications to the amino acid group to enhance tissue specificity.

The growing interest in 4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid is reflected in the increasing number of patent applications and scientific publications citing its use. Topics such as structure-activity relationships (SAR) and fragment-based drug design frequently feature this compound, underscoring its relevance in contemporary medicinal chemistry. Additionally, its potential role in addressing antibiotic resistance has been a subject of recent investigations, aligning with global health priorities.

In summary, 4-amino-4-{imidazo[1,2-a]pyrazin-3-yl}butanoic acid (CAS No. 2103430-32-4) represents a compelling example of how heterocyclic chemistry continues to drive innovation in pharmaceutical research. Its unique structural attributes and broad applicability position it as a key player in the development of next-generation therapeutics, particularly in areas with unmet medical needs. As research progresses, this compound is likely to feature prominently in discussions about personalized medicine and targeted drug delivery systems.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd